2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile
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Overview
Description
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile is a chemical compound that features a chloro-substituted isonicotinonitrile core with a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile typically involves the following steps:
Formation of Tetrahydropyran Derivative: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with isonicotinonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile involves its interaction with molecular targets through its functional groups. The chloro and nitrile groups can participate in various chemical interactions, while the tetrahydropyran ring can provide steric and electronic effects that influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-yl hydroxylamine and tetrahydropyran-4-yl acetyl chloride share structural similarities with 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile
Isonicotinonitrile Derivatives: Other chloro-substituted isonicotinonitriles can be compared based on their reactivity and applications.
Uniqueness
The presence of both a chloro group and a tetrahydropyran ring makes it a versatile compound for various chemical reactions and research applications .
Properties
Molecular Formula |
C11H11ClN2O2 |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-5-(oxan-4-yloxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H11ClN2O2/c12-11-5-8(6-13)10(7-14-11)16-9-1-3-15-4-2-9/h5,7,9H,1-4H2 |
InChI Key |
BXSNCTVMAZWUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2C#N)Cl |
Origin of Product |
United States |
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